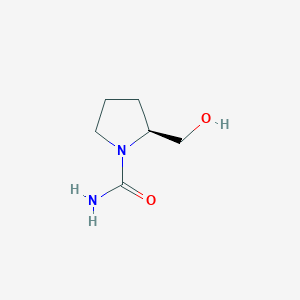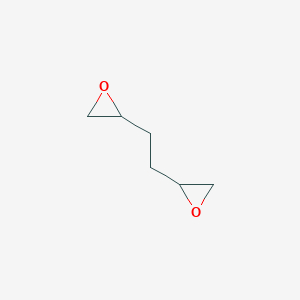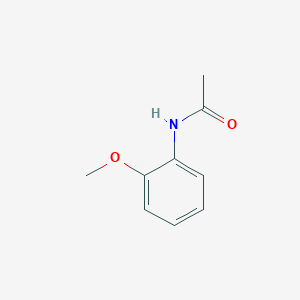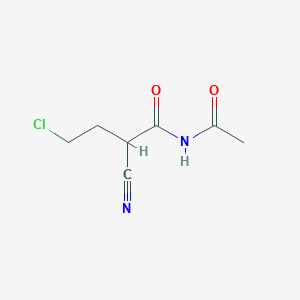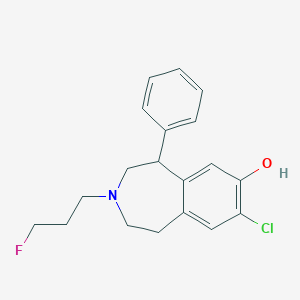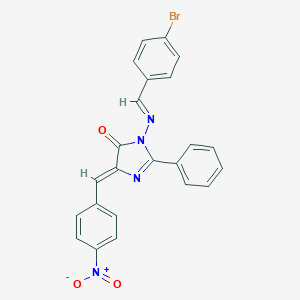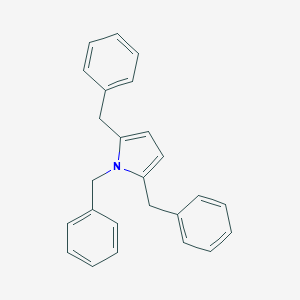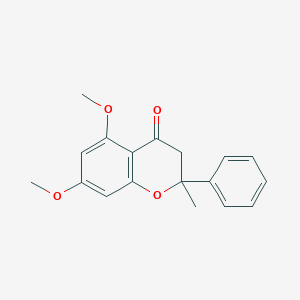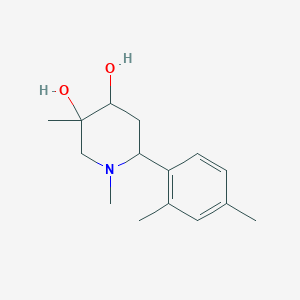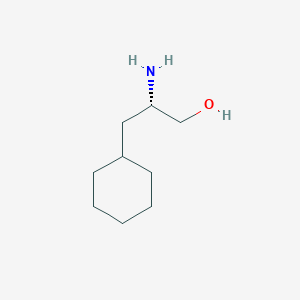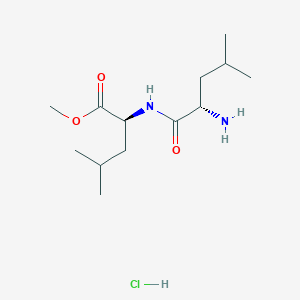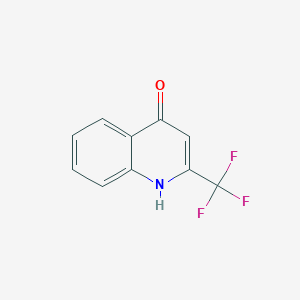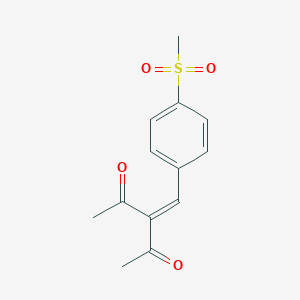
Orazipone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Orazipone is a novel sulfhydryl-modulating compound known for its anti-inflammatory properties. It has been studied extensively for its potential therapeutic applications in conditions such as asthma, inflammatory bowel disease, and radiation-induced intestinal injury . This compound acts locally, making it a promising candidate for treatments that require targeted immunomodulation without systemic side effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Orazipone, chemically known as 3-[4-(methylsulfonyl)benzylidene]pentane-2,4-dione, is synthesized through a multi-step process. The synthesis typically involves the condensation of 4-(methylsulfonyl)benzaldehyde with pentane-2,4-dione under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions: Orazipone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of this compound can lead to the formation of thiols. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group. .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in anhydrous solvents under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are performed in the presence of a base such as pyridine or triethylamine
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Orazipone has a wide range of scientific research applications:
Chemistry: Used as a model compound to study sulfhydryl-modulating reactions and their mechanisms.
Biology: Investigated for its effects on cellular signaling pathways, particularly those involving inflammatory responses.
Medicine: Explored as a potential therapeutic agent for conditions such as asthma, inflammatory bowel disease, and radiation-induced intestinal injury. .
Wirkmechanismus
Orazipone exerts its effects by modulating sulfhydryl groups on proteins, which in turn affects various cellular signaling pathways. It inhibits the activation of nuclear factor kappa B (NF-kappa B) and signal transducer and activator of transcription 1 (STAT1), both of which are critical transcription factors involved in inflammatory responses. By inhibiting these pathways, this compound reduces the expression of inducible nitric oxide synthase (iNOS) and the production of nitric oxide, thereby exerting its anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Orazipone is unique in its ability to modulate sulfhydryl groups and inhibit key inflammatory pathways. Similar compounds include:
OR-1958: A derivative of this compound with similar anti-inflammatory properties but different chemical structure.
Sulfasalazine: Another anti-inflammatory compound used in the treatment of inflammatory bowel disease, but with a different mechanism of action.
Mesalamine: Used for similar therapeutic purposes but acts through different pathways
This compound stands out due to its localized action and minimal systemic side effects, making it a promising candidate for targeted therapies .
Eigenschaften
CAS-Nummer |
137109-78-5 |
|---|---|
Molekularformel |
C13H14O4S |
Molekulargewicht |
266.31 g/mol |
IUPAC-Name |
3-[(4-methylsulfonylphenyl)methylidene]pentane-2,4-dione |
InChI |
InChI=1S/C13H14O4S/c1-9(14)13(10(2)15)8-11-4-6-12(7-5-11)18(3,16)17/h4-8H,1-3H3 |
InChI-Schlüssel |
CAWYWWPWSAMGBV-UHFFFAOYSA-N |
SMILES |
CC(=O)C(=CC1=CC=C(C=C1)S(=O)(=O)C)C(=O)C |
Kanonische SMILES |
CC(=O)C(=CC1=CC=C(C=C1)S(=O)(=O)C)C(=O)C |
| 137109-78-5 | |
Synonyme |
OR 1384 OR-1384 OR1384 orazipone |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
